molecular formula C14H6O4 B157873 1,4,9,10-Anthracenetetrone CAS No. 1709-63-3

1,4,9,10-Anthracenetetrone

Cat. No.: B157873
CAS No.: 1709-63-3
M. Wt: 238.19 g/mol
InChI Key: KNCZUXHSQJQWIB-UHFFFAOYSA-N
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Description

1,4,9,10-Anthracenetetrone is a useful research compound. Its molecular formula is C14H6O4 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174128. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

anthracene-1,4,9,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCZUXHSQJQWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937853
Record name Anthracene-1,4,9,10-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-63-3
Record name 1,4,9,10-Anthracenetetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9,10-Anthracenetetrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthracene-1,4,9,10-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,9,10-Anthracenetetraone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,4-Dimethoxyanthraquinone (II) (0.596 g, 2 mmole) is dissolved in hot aceton (60 ml) and argentic oxide (1g, 8mmole) was added to this warm solution. Brief sonication forms a uniform dispersal of oxident. The mixture is heated up to boiling on steam bath again and the mixture stirred vigorously with magnetic stirrer. The oxidation is then initiated by the addition of 6N aqueous nitric acid (2 ml). After addition, the mixture is stirred while cooling for an extra 20 minutes and filtered. The residue is washed thoroughly with water and dried under reduced pressure to give quinizarinquinone (III) as a brown solid.
Quantity
0.596 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
argentic oxide
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1,4-dihydroxyanthraquinone (10.0 g), lead tetraacetate (20 g) and acetic acid (25 ml) was ground together in mortar and pestle for 10 minutes at 25°. The reaction mixture was filtered and the solid washed with acetic acid, water, and ether. The red solid was taken up in a large volume of aceton (700 ml), the solution filtered through Celite, dried over sodium sulfate and evaporated under reduced pressure to give 1,4,9,10 anthradiquinone (8.2 g, 81% yield) as a brown solid. m.p. 213°-215° C. (benzene/pet. ether) lit m.p. 211°-213° NMR (CDCl3) δ8.2-7.8 (m, 4H aryl), 6.88 (s, 2H); IR 5.95, 610 (sh), 6.15 (sh), 6.3μ.
Quantity
10 g
Type
reactant
Reaction Step One
Name
lead tetraacetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,9,10-Anthracenetetrone
Reactant of Route 2
1,4,9,10-Anthracenetetrone
Reactant of Route 3
1,4,9,10-Anthracenetetrone
Reactant of Route 4
1,4,9,10-Anthracenetetrone
Reactant of Route 5
1,4,9,10-Anthracenetetrone
Reactant of Route 6
1,4,9,10-Anthracenetetrone
Customer
Q & A

Q1: What makes 1,4,9,10-Anthracenetetrone a promising candidate for creating electrically conductive materials?

A: this compound exhibits strong electron-accepting properties, making it suitable for forming charge-transfer complexes with electron-donating molecules. [, ] These complexes often display interesting electrical properties, including electrical conductivity. Research has explored its potential in developing new electrically conductive materials. [, ]

Q2: How does this compound contribute to the magnetic properties of materials when combined with decamethylferrocene?

A: this compound, acting as a non-cyanocarbon acceptor, forms a charge-transfer salt with the organometallic donor decamethylferrocene. [] This interaction leads to the formation of a material exhibiting magnetic properties. This discovery highlights the potential of this compound in constructing molecule-based magnets using charge-transfer interactions.

Q3: Are there other examples of this compound being used in the development of magnetic materials?

A: Yes, beyond its use with decamethylferrocene, this compound has been investigated for its potential in creating magnetic materials using other electron donors. For instance, research has explored its interactions with metallocenes as part of a broader investigation into creating molecule-based magnets. [] This research highlights the versatility of this compound in constructing magnetic materials through various charge-transfer combinations.

Q4: Where can I find more detailed information regarding the synthesis and properties of charge-transfer salts incorporating this compound?

A: Several research papers delve into the specifics of synthesizing and characterizing charge-transfer salts utilizing this compound. For detailed insights into the synthesis processes, structural characterization, and electrochemical properties of these salts, refer to the following papers: [, , ]

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